molecular formula C19H12N2O2 B186931 1H-Indazole-4,7-dione, 1,3-diphenyl- CAS No. 132782-93-5

1H-Indazole-4,7-dione, 1,3-diphenyl-

Cat. No. B186931
M. Wt: 300.3 g/mol
InChI Key: FKXUWTPIPBYJGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indazole-4,7-dione, 1,3-diphenyl- is a chemical compound that belongs to the indazole family. It has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry and drug discovery.

Mechanism Of Action

The mechanism of action of 1H-Indazole-4,7-dione, 1,3-diphenyl- is not fully understood. However, it has been reported to act through various pathways such as inhibition of enzymes, modulation of protein expression, and interaction with cellular receptors. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to modulate the expression of various proteins involved in cell signaling pathways.

Biochemical And Physiological Effects

1H-Indazole-4,7-dione, 1,3-diphenyl- has been reported to exhibit various biochemical and physiological effects. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacterial and viral pathogens, and reduce inflammation in animal models. It has also been reported to exhibit neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1H-Indazole-4,7-dione, 1,3-diphenyl- in lab experiments is its broad spectrum of biological activities. This makes it a valuable tool for studying various biological processes and pathways. However, one of the limitations of using 1H-Indazole-4,7-dione, 1,3-diphenyl- is its potential toxicity. It has been reported to exhibit cytotoxic effects in some cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1H-Indazole-4,7-dione, 1,3-diphenyl-. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the identification of more specific targets and mechanisms of action. Additionally, the evaluation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases, is an important future direction. Finally, the development of more selective and less toxic analogs of 1H-Indazole-4,7-dione, 1,3-diphenyl- may also be an important future direction.

Synthesis Methods

The synthesis of 1H-Indazole-4,7-dione, 1,3-diphenyl- can be achieved through various methods. One of the most commonly used methods is the condensation reaction between 1,2-phenylenediamine and phthalic anhydride in the presence of a suitable catalyst such as sulfuric acid. The reaction yields a yellow crystalline solid that can be purified through recrystallization.

Scientific Research Applications

1H-Indazole-4,7-dione, 1,3-diphenyl- has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been reported to exhibit a broad spectrum of biological activities such as anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties. It has also been studied for its potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

CAS RN

132782-93-5

Product Name

1H-Indazole-4,7-dione, 1,3-diphenyl-

Molecular Formula

C19H12N2O2

Molecular Weight

300.3 g/mol

IUPAC Name

1,3-diphenylindazole-4,7-dione

InChI

InChI=1S/C19H12N2O2/c22-15-11-12-16(23)19-17(15)18(13-7-3-1-4-8-13)20-21(19)14-9-5-2-6-10-14/h1-12H

InChI Key

FKXUWTPIPBYJGP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C(=O)C=CC3=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C(=O)C=CC3=O)C4=CC=CC=C4

Origin of Product

United States

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